molecular formula C12H12N4O2 B2981727 N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide CAS No. 2305568-37-8

N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide

Cat. No. B2981727
CAS RN: 2305568-37-8
M. Wt: 244.254
InChI Key: IMKXKNKOUGTDHQ-UHFFFAOYSA-N
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Description

“N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds often involves the reaction of derivatives with various reagents . For instance, quinazoline derivatives were treated with chloroacetyl chloride to produce certain acetamide derivatives . The final product was developed by the reaction of these derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind with a variety of enzymes and receptors in the biological system .


Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions due to their versatile structure . For instance, they can react with chloroacetyl chloride to produce certain acetamide derivatives .

Mechanism of Action

The mechanism of action of triazole compounds is largely dependent on their structure and the specific enzymes or receptors they interact with . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Safety and Hazards

The safety and hazards associated with triazole compounds depend on their specific structure and biological activities . While some triazole compounds are used as drugs due to their beneficial effects , others may pose risks due to their potential toxicity . Therefore, it’s important to evaluate the safety and hazards of “N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide” through rigorous testing.

Future Directions

The future directions for the study of “N-[4-(3-Methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide” and similar compounds could involve further exploration of their synthesis, structure, and biological activities . This could lead to the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the potential therapeutic applications of these compounds in various diseases could be explored .

properties

IUPAC Name

N-[4-(3-methyl-5-oxo-4H-1,2,4-triazol-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-3-11(17)14-9-4-6-10(7-5-9)16-12(18)13-8(2)15-16/h3-7H,1H2,2H3,(H,14,17)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKXKNKOUGTDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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